Mepiquat chloride

Descripción general

Descripción

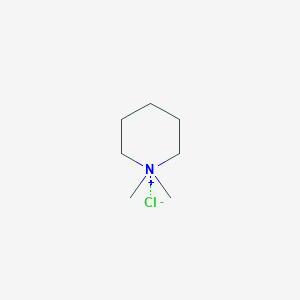

Mepiquat chloride (1,1-dimethylpiperidinium chloride) is a quaternary ammonium plant growth regulator (PGR) widely used to control excessive vegetative growth in crops such as cotton, peach trees, and potatoes. Its primary mode of action involves inhibiting gibberellin biosynthesis, leading to reduced internode elongation and compact plant architecture . Chemically, it is characterized by the molecular formula C₇H₁₆N·Cl, a molecular weight of 149.66 g/mol, and a structure that includes a piperidinium ring with two methyl groups .

Key applications include:

- Cotton: Reduces plant height by 10–30%, improves boll retention, and enhances yield under high-density planting .

- Peach Trees: Modulates leaf size and fruit weight, with 150 ppm foliar application increasing flesh weight by 6–8% compared to controls .

- Potatoes: Enhances photosynthetic efficiency and starch content, though less effectively than DTA-6 .

Métodos De Preparación

Conventional Aqueous Dimethylation Process

The traditional method for synthesizing mepiquat chloride involves the dimethylation of piperidine in an aqueous alkaline medium. Piperidine is reacted with chloromethane at a molar ratio of approximately 2:1 under high pressure (95–100 psi) in the presence of sodium hydroxide (NaOH) to maintain a basic pH . This process yields a 50–60% aqueous solution of this compound, which requires subsequent purification to remove sodium chloride (NaCl) byproducts. A washing step reduces NaCl content to ~1 wt%, after which antimicrobial agents and dyes are added for product stability and safety .

While cost-effective due to the low price of piperidine, this method faces limitations. The aqueous environment promotes side reactions, leading to impurities and necessitating extensive post-synthesis treatment. Additionally, the final product’s hygroscopic nature complicates storage and handling, requiring specialized containers to prevent moisture absorption .

Anhydrous Solvent-Based Synthesis

Reaction Mechanism and Solvent Selection

Modern industrial processes employ anhydrous solvents to overcome the drawbacks of aqueous synthesis. In this method, N-methylpiperidine is methylated with chloromethane in a non-aqueous medium, avoiding NaCl formation. The reaction proceeds via nucleophilic substitution, where chloromethane acts as a methylating agent:

Critical to this process is the choice of solvent, which must meet three criteria:

-

Miscibility : Solubilize both N-methylpiperidine and chloromethane.

-

Inertness : Resist reaction with reactants or products.

-

Precipitation : Enable this compound to precipitate as a solid for easy separation .

Optimal solvents include acetone, methyl ethyl ketone (MEK), toluene, tetrahydrofuran (THF), isopropanol, acetonitrile, and N,N-dimethylformamide (DMF). Acetone and isopropanol are preferred for their balance of safety, cost, and yield .

Industrial Batch Process

A representative batch process involves the following steps :

-

Charging the Reactor : 4 L of acetone is loaded into a corrosion-resistant reactor.

-

Adding Reactants : 1,000 g of N-methylpiperidine (purity >98%) is dissolved in the solvent.

-

Methylation : 510 g of chloromethane (10% molar excess) is introduced via a submerged dip tube at 40–50°C and ≤70 psi for 2–6 hours.

-

Precipitation : this compound precipitates as a white-to-yellow solid with >99.5% purity.

-

Filtration and Washing : The solid is separated using centrifuges or Neutsche filters, washed with fresh acetone to remove residual impurities, and dried under vacuum.

Table 1: Key Parameters for Anhydrous Synthesis

| Parameter | Value/Range |

|---|---|

| Temperature | 40–50°C |

| Pressure | ≤70 psi |

| Reaction Time | 24 hours (including aging) |

| Molar Ratio (CH3Cl:NMP) | 1.05:1 to 1.5:1 |

| Yield | >90% |

This method eliminates NaCl byproducts, simplifies purification, and produces a hygroscopic powder suitable for advanced packaging systems .

Solvent Recycling and Economic Considerations

Isopropanol and acetone are often recycled to reduce costs. For example, isopropanol mother liquor from previous batches enhances yields in subsequent runs due to residual dissolved reactants . Solvent recovery systems, such as distillation units, are integrated into industrial plants to minimize waste and raw material expenses. Despite the higher cost of N-methylpiperidine compared to piperidine (~4×), the anhydrous process’s superior yield (>90% vs. 50–60%) and purity justify its adoption .

Product Formulation and Packaging

The anhydrous method’s solid product enables innovative packaging solutions that reduce user exposure and disposal hazards:

Water-Soluble Pouches

This compound powder is sealed in pouches made of polyvinyl alcohol (PVA) or cellulose derivatives (e.g., hydroxypropylmethyl cellulose). These pouches dissolve in water, releasing the active ingredient directly into spray tanks. A foil outer layer protects against moisture during storage .

Encapsulated Tablets

The powder is compressed into tablets and coated with PVA. This format ensures precise dosing and eliminates the need for rinsing containers, as the entire tablet dissolves during application .

Comparative Analysis of Synthesis Methods

Table 2: Aqueous vs. Anhydrous Synthesis

| Feature | Aqueous Method | Anhydrous Method |

|---|---|---|

| Reactant | Piperidine | N-Methylpiperidine |

| Solvent | Water (NaOH) | Acetone, Isopropanol |

| Byproduct | NaCl | None |

| Purity | 50–60% | >99% |

| Yield | 50–60% | >90% |

| Packaging | Liquid in plastic jugs | Solid in water-soluble pouches |

The anhydrous method’s higher efficiency and reduced environmental impact make it the preferred choice for modern production facilities .

Análisis De Reacciones Químicas

Types of Reactions: Mepiquat chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It is relatively stable and does not readily undergo oxidation or reduction under normal conditions.

Common Reagents and Conditions:

Substitution Reactions: this compound can react with nucleophiles such as hydroxide ions or other anions, leading to the formation of corresponding substituted products. For example, it can react with sodium hydroxide to form 1,1-dimethylpiperidine.

Reaction Conditions: These reactions typically occur in aqueous or alcoholic solutions at ambient temperatures.

Major Products: The major products formed from these reactions depend on the nucleophile used. For instance, the reaction with hydroxide ions yields 1,1-dimethylpiperidine .

Aplicaciones Científicas De Investigación

Key Applications

-

Cotton Production

- Growth Regulation : MC effectively reduces plant height and internodal distance, which improves light interception and enhances yield potential. Studies have shown that the application of MC at specific rates can lead to significant improvements in boll weight and seed cotton yield .

- Fiber Quality Improvement : Foliar applications of MC have been linked to enhanced fiber length, strength, and uniformity. For instance, a study demonstrated that the highest yields were achieved with combined applications of nitrogen and MC .

- Drought Resistance

- Water Management

- Other Crops

Table 1: Effects of this compound on Cotton Yield

| Application Rate (g/ha) | Seed Cotton Yield (kg/ha) | Lint Yield (kg/ha) | Fiber Length (mm) | Fiber Strength (g/tex) |

|---|---|---|---|---|

| 0 | 2500 | 1200 | 27.5 | 28 |

| 30 | 3100 | 1400 | 28.0 | 29 |

| 60 | 3400 | 1500 | 28.5 | 30 |

| 90 | 3500 | 1600 | 29.0 | 31 |

| 120 | 3595 | 1701 | 29.5 | 32 |

Data derived from multiple studies indicating the relationship between MC application rates and cotton yield metrics .

Case Studies

- Study on Cotton Growth Regulation : A comprehensive field study conducted at the Stripling Irrigation Research Park assessed the effects of varying MC application rates alongside controlled irrigation strategies. Results indicated that lower rates of both water and MC could achieve similar plant heights compared to higher application rates while saving costs .

- Research on Soybean Drought Resistance : A recent investigation utilized RNA sequencing to analyze the effects of MC on soybean plants under drought conditions. Findings revealed that while growth was inhibited, drought resistance was significantly improved through enhanced antioxidant enzyme activity .

Mecanismo De Acción

Mepiquat chloride exerts its effects by inhibiting the biosynthesis of gibberellins, a group of plant hormones responsible for cell elongation and growth. By inhibiting gibberellin biosynthesis, this compound reduces cell elongation, leading to shorter and more compact plants. This inhibition occurs through the upregulation of specific genes involved in gibberellin metabolism .

In soybeans, this compound enhances drought resistance by improving the glutathione-ascorbate cycle and promoting the Calvin cycle, which helps maintain carbon assimilation under stress conditions .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Paclobutrazol

- Chemical Class : Triazole derivative.

- Mode of Action: Inhibits cytochrome P450 monooxygenases, blocking gibberellin synthesis.

- Key Effects: More potent than mepiquat chloride in reducing leaf growth (e.g., 30–50% reduction in Salvia officinalis leaf area) . Enhances drought tolerance by reducing non-photochemical quenching in PSII . Applied at 200–300 ppm in pear trees, increases chlorophyll content but may reduce fruit size in excessive doses .

- Crop Examples : Fruit trees, ornamentals, cereals.

Chlormequat Chloride (CCC)

- Chemical Class : Quaternary ammonium compound.

- Mode of Action : Blocks early stages of gibberellin biosynthesis.

- Key Effects :

- Crop Examples : Cereals, oilseed rape, cotton.

Uniconazole (S3307)

- Chemical Class : Triazole derivative.

- Mode of Action : Similar to paclobutrazol but with higher activity at lower concentrations.

- Key Effects: In potatoes, increases fresh yield by 20% but less than DTA-6 . Reduces internode length more effectively than this compound in rice .

- Crop Examples : Potatoes, rice, horticultural crops.

DTA-6 (Diethyl Aminoethyl Hexanoate)

- Chemical Class : Synthetic auxin derivative.

- Mode of Action : Enhances nutrient partitioning and photosynthetic efficiency.

- Key Effects :

- Crop Examples : Potatoes, soybeans, legumes.

Ethephon

- Chemical Class : Ethylene-releasing compound.

- Mode of Action : Triggers ethylene synthesis, accelerating fruit ripening and delaying flowering.

- Key Effects :

- Crop Examples : Stone fruits, cotton, tomatoes.

Comparative Data Table

Critical Insights

- Efficacy : this compound excels in cotton and peach growth regulation but is outperformed by DTA-6 in tuber crops and paclobutrazol in stress tolerance .

- Environmental Impact : this compound reduces fertilizer dependency via improved nutrient uptake, whereas triazoles like paclobutrazol persist longer in soil .

Actividad Biológica

Mepiquat chloride (MC), chemically known as 1,1-dimethylpiperidinium chloride, is a plant growth regulator primarily used in cotton cultivation to manage vegetative growth and enhance yield. Its biological activity encompasses various physiological and biochemical effects on plants, particularly in relation to growth regulation, stress resistance, and yield improvement. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity of this compound.

This compound functions primarily by inhibiting gibberellin biosynthesis, a key hormone involved in promoting stem elongation and cell division. By blocking the conversion of geranylgeranyl diphosphate to ent-kaurene, MC effectively reduces cell elongation and internode length, leading to shorter, sturdier plants. This action not only controls excessive vegetative growth but also reallocates resources towards reproductive structures.

Key Mechanisms:

- Inhibition of Gibberellin Biosynthesis: Reduces stem elongation and promotes compact plant architecture.

- Enhanced Nutrient Uptake: Increases lateral root development, improving nutrient absorption and allocation to reproductive parts.

- Stress Resistance: Enhances the plant's ability to withstand abiotic stresses such as drought through increased antioxidant activity.

Physiological Effects

Research has demonstrated that the application of this compound leads to significant changes in various physiological parameters:

- Plant Height Reduction: MC-treated plants exhibit reduced height and internodal distance, which enhances light interception and improves overall crop productivity .

- Improved Yield Components: Studies indicate that MC application increases boll weight, number of bolls per plant, and seed cotton yields. For instance, a combination of nitrogen application and MC resulted in seed cotton yields reaching up to 3595 kg/ha .

- Enhanced Photosynthetic Efficiency: this compound improves leaf CO₂ exchange rates and stomatal conductance, facilitating better photosynthesis under optimal conditions .

1. Cotton Yield Improvement

A study conducted on transgenic cotton variety ‘BT-FSH-326’ revealed that the application of this compound in conjunction with nitrogen significantly enhanced yield components. The highest observed yields were linked to specific rates of MC (120 g/ha) combined with nitrogen (198 kg/ha), showcasing the synergistic effects on cotton productivity .

2. Drought Resistance in Soybean

In soybean crops, this compound was shown to inhibit growth while simultaneously enhancing drought resistance. Proteomic analyses indicated upregulation of proteins associated with stress resistance and downregulation of those involved in cell wall elongation . The treatment led to increased activities of protective enzymes like superoxide dismutase (SOD) and catalase, suggesting improved stress resilience .

Environmental Impact

This compound has been assessed for its environmental safety profile. It is considered low in toxicity to non-target organisms and does not accumulate significantly in water sources or soil . The rapid degradation of MC under aerobic conditions further supports its environmental compatibility.

Summary Table: Effects of this compound on Plant Growth

| Parameter | Effect of this compound |

|---|---|

| Plant Height | Decreased |

| Boll Weight | Increased |

| Seed Cotton Yield | Increased (up to 3595 kg/ha) |

| Lateral Root Development | Enhanced |

| Antioxidant Activity | Increased (SOD, catalase) |

| Stress Resistance | Improved under drought conditions |

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing Mepiquat chloride application in cotton growth regulation studies?

- Methodological Answer : Optimal application involves dose-dependent timing and concentration. Studies suggest 150 cm³/feddan (Egyptian acre) applied during early flowering stages maximizes boll weight and yield . Field trials should use randomized complete block designs (RCBD) with 3–4 replications to account for variability. Monitor soil fertility and water availability, as poor conditions exacerbate phytotoxicity risks .

Q. How does this compound alter nutrient and heavy metal profiles in transgenic crops like Bt cotton?

- Methodological Answer : Use ICP-MS to analyze seed composition post-application. Trials show this compound reduces Ca, Fe, Mn, and heavy metals (Pb, Cd, Cr) by 54–68% in Bt cotton seeds, likely due to altered nutrient partitioning. Pair with foliar nutrient analysis to distinguish direct effects from environmental factors .

Q. What safety protocols are essential for handling this compound in field experiments?

- Methodological Answer : Follow EPA guidelines: use PPE (gloves, masks), avoid inhalation/eye contact, and store in sealed, dry containers. For accidental over-application, spray 50 mg/L gibberellic acid to mitigate growth inhibition. Document ethical approvals for animal/human exposure studies .

Advanced Research Questions

Q. How can researchers design experiments to evaluate synergistic effects of this compound with other plant growth regulators (PGRs)?

- Methodological Answer : Use factorial designs combining this compound with agents like ethephon. For example, in plum studies, 150 ppm this compound + 2000 ppm ethephon delayed blooming by 11 days and increased fruit set by 21.28%. Include controls and measure phytochemical shifts (e.g., anthocyanin, phenol content) to assess trade-offs .

Q. What advanced analytical techniques address challenges in detecting this compound residues in high-fat matrices like cottonseed?

- Methodological Answer : For high-fat samples, use UPLC-MS/MS with acetonitrile-water (1:1) extraction. Validate methods via spike-recovery tests (71.5–74.8% recovery rates) and compare with colorimetry (detection limit: 0.28 mg/kg). Adjust protocols for matrix effects by optimizing column chemistry and ionization parameters .

Q. How can remote sensing technologies improve assessment of this compound’s physiological impacts?

- Methodological Answer : Hyperspectral imaging in 5-nm wavebands (515–590 nm and 700–945 nm) detects chlorophyll changes and reduced leaf reflectance. Deploy drones for field-scale NDVI mapping to correlate spectral data with growth inhibition. Calibrate models using ground-truth chlorophyll concentration measurements .

Q. What statistical methods resolve contradictions in yield data from this compound trials?

- Methodological Answer : Apply ANOVA with Tukey’s HSD post-hoc tests to compare treatment means. For dose-response inconsistencies, use nonlinear regression (e.g., logistic models) to identify thresholds. Meta-analysis of historical data (e.g., 1986–1995 cotton trials) can contextualize outlier results .

Q. What environmental fate considerations should inform this compound study designs?

- Methodological Answer : Assess aerobic degradation rates (rapid conversion to CO₂) and photolysis stability via OECD 307 guidelines. Model soil half-life using HPLC-MS to track parent compound dissipation. Include non-target plant species in ecotoxicity assays, as residues may persist in grass/cereal rotations .

Q. Tables for Key Findings

Table 1 : Dose-Dependent Effects of this compound in Cotton

| Application Rate (cm³/feddan) | Yield Increase (%) | Key Physiological Changes | Reference |

|---|---|---|---|

| 150 | 23–30 | Heavier bolls, delayed senescence | |

| 200–300 ppm (green gram) | 12–15 | Reduced internode length, increased pod set |

Table 2 : Analytical Techniques for Residue Detection

| Matrix | Method | Detection Limit | Recovery Rate (%) | Reference |

|---|---|---|---|---|

| Cottonseed | Colorimetry | 0.28 mg/kg | 71.5–74.8 | |

| Tomato, Pear | UPLC-MS/MS | 0.01 µg/kg | 85–92 |

Table 3 : Synergistic Effects with Ethephon in Plums

| Treatment | Bloom Delay (Days) | Fruit Set (%) | Phytochemical Reduction (%) |

|---|---|---|---|

| This compound (150 ppm) + Ethephon (2000 ppm) | 11 | 21.28 | Anthocyanin: 42.6, Phenol: 19.1 |

Propiedades

IUPAC Name |

1,1-dimethylpiperidin-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N.ClH/c1-8(2)6-4-3-5-7-8;/h3-7H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOVSQVSAAQANU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCCC1)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15302-91-7 (Parent) | |

| Record name | Mepiquat chloride [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024307264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1024170 | |

| Record name | 1,1-Dimethylpiperidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] Colorless hygroscopic solid; [HSDB] | |

| Record name | Mepiquat chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5950 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility in ethanol 162, chloroform 10.5, benzene, ethyl acetate, cyclohexane all <1.0 (all in g/kg at 20 °C), Solubility in octanol - 0.95 g/100 ml; water - 52.9 g/100 ml; methanol - 5 g/100 ml, Solubility in acetone, 20,000 mg/l; chloroform, 10,500 mg/l; ethanol 162,000 mg/l | |

| Record name | MEPIQUAT CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7059 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.187 g/cu cm (technical material, 20 °C), Bulk density = 0.421 g/ml | |

| Record name | MEPIQUAT CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7059 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

<2.3X10-6 Torr @ 25.3 °C | |

| Record name | MEPIQUAT CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7059 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless hygroscopic crystals | |

CAS No. |

24307-26-4 | |

| Record name | Mepiquat chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24307-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mepiquat chloride [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024307264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidinium, 1,1-dimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Dimethylpiperidinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1024170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dimethylpiperidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPIQUAT CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0S7YUN0EP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MEPIQUAT CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7059 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

>300 °C, with discoloration at about 296 °C | |

| Record name | MEPIQUAT CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7059 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.